4-ethoxy-N-{3-[(4-fluorophenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-{3-[(4-fluorophenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a fluorophenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{3-[(4-fluorophenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a suitable diketone
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{3-[(4-fluorophenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the sulfonamide group.
Substitution: The ethoxy group and the fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
4-ethoxy-N-{3-[(4-fluorophenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{3-[(4-fluorophenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and sulfonamide-containing molecules. Examples include:
- 4-ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 4-ethoxy-N-(4-fluorophenyl)-2,3-dimethylbenzenesulfonamide
Uniqueness
4-ethoxy-N-{3-[(4-fluorophenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide is unique due to the specific combination of functional groups it contains. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H19FN4O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-ethoxy-N-[3-(4-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19FN4O3S/c1-2-30-17-11-13-18(14-12-17)31(28,29)27-22-21(24-16-9-7-15(23)8-10-16)25-19-5-3-4-6-20(19)26-22/h3-14H,2H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
FPPZKGSJQKKGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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